3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
Description
This compound is a dihydropyrimidinone derivative featuring a trifluoromethyl group at position 4, a propyl chain at position 1, and a benzenecarbonitrile moiety linked via a sulfanylmethyl group at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzonitrile moiety may contribute to electronic effects influencing binding interactions .
Properties
IUPAC Name |
3-[[6-oxo-1-propyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS/c1-2-6-22-14(23)8-13(16(17,18)19)21-15(22)24-10-12-5-3-4-11(7-12)9-20/h3-5,7-8H,2,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIASOJCAFHTTEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(N=C1SCC2=CC(=CC=C2)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile typically involves multi-step organic reactions. Key steps include:
Formation of the Pyrimidine Ring: : Starting from a simple amine and aldehyde, cyclization is achieved to form the basic pyrimidine structure.
Introduction of the Trifluoromethyl Group: : Electrophilic or nucleophilic substitution reactions often introduce the trifluoromethyl group.
Sulfanyl Group Addition: : Thiol compounds react with halogenated intermediates to introduce the sulfanyl group.
Benzene and Carbonitrile Incorporation: : Through a sequence of substitution and nucleophilic addition reactions, the benzene ring and nitrile group are integrated.
Industrial Production Methods
Industrial synthesis may involve more scalable methods, such as continuous flow reactions and optimized catalytic processes to ensure high yield and purity. Reaction conditions are meticulously controlled, including temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, where the sulfur or other functional groups are oxidized to higher valence states.
Reduction: : Reduction reactions typically involve the nitrogenous or carbonyl components, leading to the formation of amines or alcohols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings or the pyrimidine ring, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Halogenated solvents, strong acids or bases to facilitate substitution mechanisms.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, alcohols.
Substitution Products: : Derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
In synthetic chemistry, it serves as an intermediate in the development of more complex molecules, particularly in pharmaceutical chemistry for drug discovery.
Biology and Medicine
It has potential bioactivity that is under investigation for therapeutic applications, including anticancer, antiviral, and antibacterial properties. Its ability to interact with specific enzymes and proteins is of high interest.
Industry
In the industrial sector, it could be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications, thanks to its robust and adaptable chemical structure.
Mechanism of Action
The compound's mechanism of action, particularly in biological systems, involves binding to molecular targets such as enzymes or receptors. The trifluoromethyl and sulfanyl groups enhance its ability to penetrate biological membranes and reach intracellular targets. Pathways often implicated include inhibition of enzyme activity or modulation of protein function, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include dihydropyrimidinone derivatives synthesized by R. C. et al. (), such as:
- 2-(4-(Trifluoromethyl)benzylthio)-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile (5c) : Shares the trifluoromethyl group but substitutes the propyl chain with a phenyl group at position 6 and uses a benzylthio linker instead of sulfanylmethylbenzenecarbonitrile.
- 4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (5d) : Retains the propylthio group but replaces the trifluoromethyl with a pyridinyl substituent.
Table 1: Structural and Functional Group Comparison
Physicochemical and Pharmacokinetic Properties
- Solubility : The benzonitrile group may reduce aqueous solubility compared to morpholine-containing analogues (), though the propyl chain could mitigate crystallinity .
- Metabolic Stability: The CF₃ group in the target compound and 5c enhances resistance to oxidative metabolism compared to non-fluorinated derivatives like 5d .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile?
- Methodology :
- Step 1 : Start with a thiouracil precursor (e.g., 6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydropyrimidine-2-thiol). React with a benzenecarbonitrile derivative (e.g., 3-(bromomethyl)benzenecarbonitrile) in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 6–12 hours .
- Step 2 : Use sodium acetate (0.5–1.0 eq) as a catalyst to promote nucleophilic substitution at the sulfur atom .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., benzenecarbonitrile protons at δ 7.4–7.9 ppm, pyrimidine carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 410.08 for CHFNOS) .
- Elemental Analysis : Ensure C, H, N, S content matches theoretical values (e.g., C: 49.51%, H: 3.43%, N: 10.20%) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected splitting in -NMR) be resolved?
- Methodology :
- 2D NMR Techniques : Perform - HSQC and HMBC to assign ambiguous signals (e.g., distinguishing between pyrimidine and benzene ring protons) .
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., using slow evaporation in ethanol/water) and analyze bond lengths/angles (e.g., S–CH distance ~1.8 Å) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) .
Q. What experimental designs are optimal for studying hydrolytic stability under physiological conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolysis of the sulfanyl group to sulfonic acid) .
- Kinetic Analysis : Calculate half-life (t) using pseudo-first-order kinetics. Compare activation energy (E) across pH levels .
- Mass Balance : Confirm recovery of >90% parent compound or degradation products to validate assay reliability .
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or methyl groups) using protocols similar to and .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays. Correlate IC values with electronic (Hammett σ) or steric (Taft E) parameters .
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions (e.g., pyrimidine ring π-stacking with active-site residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
